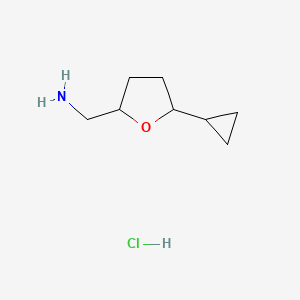

(5-Cyclopropyloxolan-2-yl)methanamine hydrochloride

Beschreibung

(5-Cyclopropyloxolan-2-yl)methanamine hydrochloride is a bicyclic amine hydrochloride derivative with the molecular formula C₈H₁₆ClNO and a molecular weight of 177.68 g/mol . Its structure features a cyclopropyl-substituted oxolane (tetrahydrofuran) ring fused to a methanamine group, which is protonated as a hydrochloride salt. Key structural identifiers include:

Eigenschaften

IUPAC Name |

(5-cyclopropyloxolan-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c9-5-7-3-4-8(10-7)6-1-2-6;/h6-8H,1-5,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMRMTWTBRNFPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CCC(O2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126177-10-2 | |

| Record name | (5-cyclopropyloxolan-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyloxolan-2-yl)methanamine hydrochloride typically involves the reaction of cyclopropyl oxolane with methanamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and may require the use of catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its hydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Cyclopropyloxolan-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

(5-Cyclopropyloxolan-2-yl)methanamine hydrochloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (5-Cyclopropyloxolan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares (5-cyclopropyloxolan-2-yl)methanamine hydrochloride with structurally related methanamine hydrochloride derivatives, emphasizing molecular properties, structural features, and applications:

Key Comparative Insights :

Thiazole- and pyridine-containing analogs exhibit aromatic heterocycles, which are associated with improved pharmacokinetic profiles (e.g., bioavailability) but may introduce synthetic complexity .

Substituent Effects: Chlorophenyl groups in thiazole derivatives (e.g., 690632-35-0) increase lipophilicity, favoring membrane penetration in biological systems .

Applications :

- Thiazole derivatives : Frequently used in antimicrobial and anticancer research due to thiazole’s role in mimicking natural substrates .

- Pyridine derivative (1257535-41-3) : Chloro and methyl groups enhance electronic interactions in enzyme-binding pockets, making it suitable for CNS-targeted drugs .

- Target compound : Its bicyclic structure is advantageous in fragment-based drug design for central nervous system (CNS) disorders .

Purity and Availability :

- All compared compounds are available at ≥95% purity, but the target compound and thiazole derivatives are typically sold in smaller quantities (e.g., 250 mg–5 g), reflecting their specialized use in research .

Research Findings and Limitations

- Stereochemical Considerations: notes a racemic mixture of the target compound’s stereoisomer (rac-[(2S,5R)-5-cyclopropyloxolan-2-yl]methanamine), suggesting unresolved data on enantiomer-specific activity .

Biologische Aktivität

(5-Cyclopropyloxolan-2-yl)methanamine hydrochloride is a chemical compound characterized by its unique cyclopropyl and oxolane ring structure. With the molecular formula CHClNO, it has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanism of action, and research findings.

The synthesis of (5-Cyclopropyloxolan-2-yl)methanamine hydrochloride typically involves the reaction of cyclopropyl oxolane with methanamine. The process often utilizes solvents such as toluene and may require catalysts to enhance yield and reaction rates. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of different derivatives.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 179.68 g/mol |

| CAS Number | 2126177-10-2 |

| Solubility | Soluble in water |

The biological activity of (5-Cyclopropyloxolan-2-yl)methanamine hydrochloride is primarily attributed to its interaction with specific molecular targets. It may act as a ligand that binds to receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways and signal transduction mechanisms within cells.

Biological Activity

Research indicates that (5-Cyclopropyloxolan-2-yl)methanamine hydrochloride exhibits potential biological activities that may be relevant for therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures exhibit neuroprotective effects, potentially indicating a similar function for (5-Cyclopropyloxolan-2-yl)methanamine hydrochloride.

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes could be explored for developing treatments for diseases where enzyme modulation is beneficial.

Case Studies

Several studies have examined the biological activity of related compounds, providing insights into the potential effects of (5-Cyclopropyloxolan-2-yl)methanamine hydrochloride:

- A study on related oxolane derivatives revealed significant inhibition of certain bacterial strains, suggesting a pathway for developing new antibiotics .

- Research on similar amine compounds demonstrated neuroprotective properties in animal models, highlighting the potential for treating neurodegenerative diseases.

Table 2: Summary of Related Studies

Q & A

Q. What are the recommended synthetic routes for (5-Cyclopropyloxolan-2-yl)methanamine hydrochloride, and what key reaction conditions optimize yield?

The synthesis typically involves cyclopropane ring formation and subsequent amination. A common approach includes:

- Step 1: Cyclopropanation of a furan or oxolane precursor using reagents like trimethylsulfoxonium iodide under basic conditions to form the cyclopropyl-oxolane backbone.

- Step 2: Introduction of the methanamine group via reductive amination or nucleophilic substitution. Hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., ethanol or dichloromethane) . Key Conditions:

- Temperature control (0–25°C) during cyclopropanation to prevent side reactions.

- Use of anhydrous solvents to avoid hydrolysis of intermediates.

| Synthetic Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Cyclopropanation | Trimethylsulfoxonium iodide, NaH, DMSO | Slow addition of reagents to control exothermicity |

| Amination | NH₃/MeOH, Pd/C hydrogenation | Use excess ammonia to drive reaction completion |

Q. How is the molecular structure of (5-Cyclopropyloxolan-2-yl)methanamine hydrochloride characterized?

Structural confirmation relies on:

- NMR Spectroscopy: ¹H and ¹³C NMR to identify cyclopropyl protons (δ 0.5–1.5 ppm) and oxolane ring signals (δ 3.5–4.5 ppm) .

- X-ray Crystallography: Resolves stereochemistry of the cyclopropyl group and confirms salt formation .

- Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ for C₈H₁₆ClNO⁺ at m/z 178.0994) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility: Highly soluble in polar solvents (water, methanol, DMSO) due to the hydrochloride salt. Limited solubility in non-polar solvents (hexane, toluene) .

- Stability: Stable at room temperature in dry, dark conditions. Degrades in acidic/basic aqueous solutions (pH <3 or >11) via hydrolysis of the cyclopropyl ring .

Q. What are common impurities in synthesized batches, and how are they mitigated?

- Impurities: Unreacted cyclopropane precursors or oxidized byproducts (e.g., ketones from oxolane ring opening).

- Mitigation:

- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

- Use of inert atmospheres (N₂/Ar) during synthesis to prevent oxidation .

Q. How does the cyclopropyl group influence the compound’s reactivity in further derivatization?

The cyclopropyl ring introduces steric hindrance and electronic effects:

- Steric Effects: Limits nucleophilic attack at the oxolane oxygen.

- Electronic Effects: Stabilizes adjacent carbocations, enabling Friedel-Crafts alkylation or SN1 reactions in acidic conditions .

Advanced Research Questions

Q. How do stereochemical variations (e.g., racemic vs. enantiopure forms) impact pharmacological activity?

- Racemic Mixtures: Often show reduced target specificity due to competing enantiomer interactions (e.g., one enantiomer may bind a receptor while the other inhibits metabolic enzymes) .

- Resolution Methods: Chiral HPLC or enzymatic resolution using lipases to isolate active enantiomers. Example: Use of Candida antarctica lipase B for kinetic resolution .

Q. What strategies optimize reaction conditions for large-scale synthesis while minimizing side products?

- DoE (Design of Experiments): Multi-variable analysis to optimize temperature, solvent, and catalyst loading. For example, a central composite design for cyclopropanation identified 15°C and 1.2 eq NaH as optimal .

- Flow Chemistry: Continuous-flow reactors improve heat dissipation and reduce cyclopropane ring strain-related side reactions .

Q. How can computational modeling predict bioactivity and guide structural modifications?

- Molecular Docking: Screens against targets like serotonin receptors (5-HT₂A) using AutoDock Vina. The cyclopropyl group’s rigidity enhances binding affinity in hydrophobic pockets .

- QSAR Models: Correlate substituent effects (e.g., halogenation) with logP and IC₅₀ values. Example: A QSAR model for cyclopropylamine derivatives predicted a 2.5-fold increase in activity with fluorine substitution at the oxolane ring .

Q. What analytical methods validate purity and quantify trace impurities in pharmacological studies?

- HPLC-UV/ELSD: Quantifies main compound (>98% purity) and detects impurities at 0.1% levels (column: C18, mobile phase: acetonitrile/0.1% TFA) .

- LC-MS/MS: Identifies degradation products (e.g., oxolane ring-opened aldehydes) via fragmentation patterns .

Q. What in vitro models are suitable for assessing its neuropharmacological potential?

- Receptor Binding Assays: Radioligand displacement studies using ³H-ketanserin for 5-HT₂A receptor affinity .

- Neuronal Cell Cultures: Primary cortical neurons treated with the compound to measure cAMP modulation (ELISA-based assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.